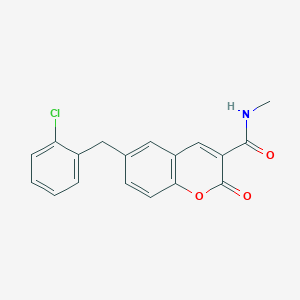
4-(2,5-dichlorobenzoyl)morpholine
Overview
Description
4-(2,5-dichlorobenzoyl)morpholine, also known as DCBM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DCBM is a heterocyclic compound that belongs to the class of morpholine derivatives and has a molecular formula of C11H10Cl2NO2.
Mechanism of Action
The mechanism of action of 4-(2,5-dichlorobenzoyl)morpholine is not fully understood, but it is thought to involve the inhibition of enzymes involved in the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
In addition to its potential as a treatment for neurodegenerative diseases, 4-(2,5-dichlorobenzoyl)morpholine has also been shown to have other biochemical and physiological effects. It has been found to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. 4-(2,5-dichlorobenzoyl)morpholine has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,5-dichlorobenzoyl)morpholine in lab experiments is that it is relatively easy to synthesize and purify. It has also been shown to have low toxicity, which makes it safe to use in cell culture studies. However, one limitation of using 4-(2,5-dichlorobenzoyl)morpholine is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects in experiments.
Future Directions
There are several potential future directions for research on 4-(2,5-dichlorobenzoyl)morpholine. One area of interest is the development of 4-(2,5-dichlorobenzoyl)morpholine derivatives with improved potency and selectivity for specific enzymes. Another area of interest is the investigation of the potential of 4-(2,5-dichlorobenzoyl)morpholine as a treatment for other diseases, such as cancer and cardiovascular disease. Finally, further research is needed to fully understand the mechanism of action of 4-(2,5-dichlorobenzoyl)morpholine and its effects on the body.
Scientific Research Applications
4-(2,5-dichlorobenzoyl)morpholine has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This suggests that 4-(2,5-dichlorobenzoyl)morpholine may have potential as a treatment for neurodegenerative diseases such as Alzheimer's.
properties
IUPAC Name |
(2,5-dichlorophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWVWLULVLDQSSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)





![3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B5836906.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5836938.png)

![2-[2-(4H-1,2,4-triazol-3-ylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5836944.png)